

# Application Notes and Protocols for Icosabutate Clinical Trials in MASH

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design and protocols for evaluating **Icosabutate** in patients with Metabolic Dysfunction-Associated Steatohepatitis (MASH). The information is based on the Phase 2b ICONA clinical trial (NCT04052516) and is intended to guide researchers in designing and implementing similar studies.

### **Icosabutate:** Mechanism of Action in MASH

**Icosabutate** is an orally administered, liver-targeted, structurally engineered fatty acid.[1] It acts as a dual agonist for the free fatty acid receptors 1 and 4 (FFAR1 and FFAR4).[2] These receptors are involved in regulating inflammation and glycemic control.[3] By targeting these pathways, **Icosabutate** aims to reduce liver inflammation and fibrosis, key drivers of MASH progression.[1][2] Its mechanism of action is independent of weight loss, which makes it a candidate for both monotherapy and combination therapy with other agents like GLP-1 receptor agonists.

## Signaling Pathway of Icosabutate in MASH





Click to download full resolution via product page

Caption: **Icosabutate** acts as an agonist on FFAR1 and FFAR4, leading to reduced inflammation, decreased fibrosis, and improved glycemic control.

## **ICONA Phase 2b Clinical Trial Design**

The ICONA trial was a multicenter, randomized, double-blind, placebo-controlled Phase 2b study designed to evaluate the efficacy and safety of **Icosabutate** in MASH patients.

## **Logical Flow of the ICONA Trial**





Click to download full resolution via product page

Caption: Workflow of the ICONA Phase 2b clinical trial, from patient screening to data analysis.

## **Patient Population**

The study enrolled adult patients (18-75 years) with a histological diagnosis of MASH.



| Inclusion Criteria                                                                                                                                              | Exclusion Criteria                                               |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------|
| Histological diagnosis of MASH with a NAFLD Activity Score (NAS) ≥ 4 (with at least 1 point in each component: steatosis, lobular inflammation, and ballooning) | History of alcohol abuse or heavy daily alcohol consumption      |
| Liver fibrosis stage F1 to F3                                                                                                                                   | Bariatric surgery within the last 5 years                        |
| Proton Density Fat Fraction (PDFF) ≥ 10% on MRI at screening                                                                                                    | Significant systemic or major illnesses other than liver disease |
| Signed written informed consent                                                                                                                                 | Recent history of cardiac dysrhythmias or cardiovascular disease |
| Uncontrolled arterial hypertension                                                                                                                              |                                                                  |
| Positive for Hepatitis B or C                                                                                                                                   | _                                                                |
| Type 1 diabetes mellitus                                                                                                                                        | _                                                                |

### Intervention

Patients were randomized in a 1:1:1 ratio to one of three treatment arms for 52 weeks:

- Icosabutate 300 mg: one oral capsule daily
- Icosabutate 600 mg: one oral capsule daily
- Placebo: one oral capsule daily

# **Endpoints**

The primary and key secondary endpoints of the ICONA trial are summarized below.



| Endpoint Type | Description                                                                                                  |  |
|---------------|--------------------------------------------------------------------------------------------------------------|--|
| Primary       | Proportion of patients with resolution of MASH without worsening of fibrosis.                                |  |
| Secondary     | Proportion of patients with at least a 1-stage improvement in fibrosis with no worsening of steatohepatitis. |  |
| Secondary     | Changes in non-invasive biomarkers of liver injury, inflammation, and fibrosis.                              |  |

# Experimental Protocols Liver Biopsy and Histological Assessment

Liver biopsies were performed at screening and at the end of the 52-week treatment period.

#### Protocol:

- Biopsy Collection: Obtain a liver biopsy sample of adequate length (a mean length of  $25 \pm 5$  mm has been reported in similar studies).
- Sample Fixation and Processing: Fix the tissue sample in 10% neutral buffered formalin and process for paraffin embedding.
- Staining: Section the paraffin-embedded tissue and stain with Hematoxylin and Eosin (H&E) and a trichrome stain (e.g., Masson's trichrome) for the assessment of inflammation, steatosis, ballooning, and fibrosis.
- Histological Scoring: A panel of three expert pathologists should perform a blinded, consensus read of the biopsy slides using the NASH Clinical Research Network (CRN) scoring system.
  - NAFLD Activity Score (NAS): Calculated as the sum of the scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A score of 0-2 indicates no MASH, 3-4 is borderline, and 5-8 is indicative of MASH.



 Fibrosis Staging: Scored on a scale of 0 to 4, where stage 0 is no fibrosis, stage 1 is perisinusoidal or periportal fibrosis, stage 2 is perisinusoidal and periportal fibrosis, stage 3 is bridging fibrosis, and stage 4 is cirrhosis.

## **Digital Pathology and Al-Based Analysis**

In addition to conventional histology, Al-assisted digital pathology was used for a more objective and quantitative assessment of fibrosis.

#### Protocol:

- Whole Slide Imaging: Digitize the stained liver biopsy slides using a high-resolution whole slide scanner.
- AI-Based Analysis:
  - qFibrosis (HistoIndex): This technique uses second harmonic generation (SHG) imaging to visualize collagen fibers without staining. An AI algorithm then quantifies multiple collagen features to provide a continuous numerical value for fibrosis severity.
  - AIM-MASH (PathAI): This AI-based tool assists pathologists in scoring MASH histology according to the NASH CRN criteria from H&E and trichrome-stained images.

## **Non-Invasive Biomarker Analysis**

Blood samples were collected at baseline and at various time points throughout the study to assess changes in biomarkers of liver injury, inflammation, and fibrosis.

#### Protocol:

- Sample Collection and Processing: Collect whole blood in appropriate tubes (e.g., serum separator tubes). Process according to the specific assay requirements to obtain serum or plasma.
- Biomarker Measurement: Analyze the samples for the following biomarkers using validated assays:



- Liver Enzymes: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST),
   Gamma-glutamyl transferase (GGT), Alkaline phosphatase (ALP).
- Inflammation: High-sensitivity C-reactive protein (hsCRP).
- Fibrosis:
  - Enhanced Liver Fibrosis (ELF) Score: This is a calculated score based on the serum concentrations of hyaluronic acid (HA), tissue inhibitor of metalloproteinase-1 (TIMP-1), and amino-terminal propeptide of type III procollagen (PIIINP). The formula for calculating the ELF score is: ELF score = 2.494 + 0.846 \* In(HA) + 0.735 \* In(PIIINP) + 0.391 \* In(TIMP-1).
  - Pro-C3: A marker of type III collagen formation, measured using an enzyme-linked immunosorbent assay (ELISA).

# Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)

MRI-PDFF was used to quantify the liver fat content at screening.

#### Protocol:

- Patient Preparation: Patients should fast for a minimum of 4 hours before the MRI scan.
- Image Acquisition: Perform MRI-PDFF using a 1.5T or 3.0T scanner with a validated acquisition protocol to measure the fraction of liver fat.
- Image Analysis: Analyze the acquired images using specialized software to calculate the mean PDFF across the liver.

### **Data and Results**

The ICONA trial, while not meeting its primary endpoint of MASH resolution, demonstrated encouraging results in fibrosis improvement.

## Efficacy of Icosabutate in MASH (ICONA Trial Results)



| Endpoint                                                  | Placebo | Icosabutate 300 mg       | Icosabutate 600 mg       |
|-----------------------------------------------------------|---------|--------------------------|--------------------------|
| MASH Resolution (no worsening of fibrosis)                | 14.5%   | 19.0%                    | 23.9%                    |
| ≥1-Stage Fibrosis Improvement (no worsening of MASH)      | 11.3%   | 29.3%                    | 23.9%                    |
| p-value vs. Placebo                                       | -       | p=0.036 (F2/F3 patients) | p=0.065 (F2/F3 patients) |
| Fibrosis Improvement in Type 2 Diabetes Patients          | 0%      | 28.6% (p=0.003)          | 21.2% (p=0.013)          |
| Al-Assessed Fibrosis<br>Improvement<br>(qFibrosis)        | 25.7%   | -                        | 49.2% (p=0.02)           |
| Al-Assessed Fibrosis<br>Improvement (AIM-<br>MASH, F3-F4) | 9.6%    | -                        | 32.7% (p=0.004)          |

Data compiled from multiple sources.

## **Changes in Non-Invasive Biomarkers**

Treatment with **Icosabutate** led to significant improvements in several non-invasive biomarkers.



| Biomarker                            | Placebo (Change<br>from Baseline) | Icosabutate 300 mg<br>(Change from<br>Baseline) | Icosabutate 600 mg<br>(Change from<br>Baseline) |
|--------------------------------------|-----------------------------------|-------------------------------------------------|-------------------------------------------------|
| ALT (%)                              | -9.6                              | -33                                             | -42                                             |
| AST (%)                              | -16                               | -18                                             | -38                                             |
| ELF Score                            | -0.04                             | -0.06                                           | -0.48                                           |
| Pro-C3 (μg/L)                        | -2.86                             | -7.96                                           | -10.24                                          |
| hsCRP (mg/L)                         | +1.4                              | -1.1                                            | -2.55                                           |
| HbA1c (% in T2D with baseline ≥6.5%) | +0.35                             | -0.75                                           | -0.61                                           |

p<0.05 for **Icosabutate** groups vs. baseline for most markers.

## **Safety and Tolerability**

**Icosabutate** was generally safe and well-tolerated in the ICONA trial. The most common treatment-emergent adverse events were mild to moderate nausea and diarrhea. No druginduced liver injury was reported.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pathai.com [pathai.com]
- 2. Icosabutate | NorthSea Therapeutics B.V. [northseatherapeutics.com]
- 3. A phase IIb randomised-controlled trial of the FFAR1/FFAR4 agonist icosabutate in MASH
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Icosabutate Clinical Trials in MASH]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b608055#clinical-trial-design-for-icosabutate-in-mash-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com